(Diethylphosphino)dimethylindium

Description

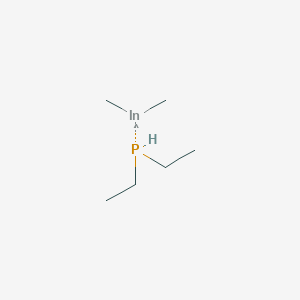

(Diethylphosphino)dimethylindium (CAS No. 12148-78-6) is an organoindium compound with the molecular formula C₆H₁₆InP and a molecular weight of 234.99 g/mol . It features a hybrid structure combining a dimethylindium core [(CH₃)₂In] and a diethylphosphine ligand [(C₂H₅)₂PH], forming a heteroleptic complex. The compound is synthesized via ligand substitution reactions, where dimethylindium precursors react with diethylphosphine under controlled conditions. Its IUPAC name, diethylphosphane;dimethylindium, reflects this dual-ligand coordination .

Key properties include a purity of 96% and a canonical SMILES notation of CCPCC.C[In]C, indicating the connectivity of the ethyl-phosphorus and methyl-indium moieties .

Properties

CAS No. |

12148-78-6 |

|---|---|

Molecular Formula |

C6H17InP |

Molecular Weight |

234.99 g/mol |

InChI |

InChI=1S/C4H11P.2CH3.In/c1-3-5-4-2;;;/h5H,3-4H2,1-2H3;2*1H3; |

InChI Key |

LGXSGCXPAVMKAB-UHFFFAOYSA-N |

SMILES |

CCPCC.C[In]C |

Canonical SMILES |

CCPCC.C[In]C |

Other CAS No. |

12148-78-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (Diethylphosphino)dimethylindium with structurally related organoindium compounds, focusing on ligand substitution effects and physicochemical properties:

Structural and Functional Analysis

- Ligand Effects: Phosphine vs. Alkoxy/Amino Ligands: Phosphine ligands (e.g., in this compound) are stronger σ-donors and weaker π-acceptors compared to alkoxy (e.g., t-butoxy) or amino ligands. This enhances the compound’s electron-richness, making it suitable for catalytic C–C coupling reactions . In contrast, alkoxy-substituted indium compounds (e.g., (t-Butoxy)dimethylindium) exhibit higher thermal stability due to the steric bulk and electronegativity of oxygen, favoring applications in chemical vapor deposition (CVD) . Steric Considerations: The diethylphosphine ligand offers moderate steric hindrance, balancing reactivity and stability. Bulkier ligands like t-butoxy reduce reactivity but improve shelf life .

- Reactivity Trends: Phosphine-containing indium complexes are more reactive toward electrophiles due to the labile In–P bond. For example, this compound may undergo ligand exchange more readily than (i-Propoxy)dimethylindium, which has stronger In–O bonds . Amino ligands (e.g., in Dimethylaminodimethylindium) increase Lewis acidity, enhancing coordination to electron-deficient substrates in polymerization or cross-coupling reactions .

Research Implications and Gaps

The provided evidence highlights a need for further studies on:

Catalytic Applications: Comparative studies of phosphine vs. alkoxy/amino indium complexes in cross-coupling or polymerization reactions.

Thermal Stability: Quantitative analysis of decomposition temperatures for this compound versus alkoxy-substituted analogs.

Synthetic Pathways : Optimization of ligand-exchange protocols to improve yields of hybrid indium-phosphine complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.